Product packaging for 1,2-Dihydroquinolin-8-amine(Cat. No.:CAS No. 98952-73-9)

1,2-Dihydroquinolin-8-amine

Cat. No.: B11922529
CAS No.: 98952-73-9
M. Wt: 146.19 g/mol
InChI Key: PFXIHWMQWDUAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,2-Dihydroquinolin-8-amine is a quinoline derivative offered for research and development purposes. The quinolin-2(1H)-one scaffold, a related structure, is recognized as a privileged framework in medicinal chemistry due to its presence in compounds with a broad spectrum of biological activities . This core structure is found in various bioactive molecules and pharmaceutical agents, making it a valuable intermediate for drug discovery projects . Researchers can utilize this compound to explore its potential in synthesizing novel molecules. As a building block, it may be suitable for further functionalization through reactions such as O-acylation, electrophilic aromatic substitution, carbonyl group reduction, and alkylation, enabling the creation of diverse compound libraries for biological screening . This product is strictly for laboratory research use and is not classified as a drug or approved for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2 B11922529 1,2-Dihydroquinolin-8-amine CAS No. 98952-73-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98952-73-9

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

1,2-dihydroquinolin-8-amine

InChI

InChI=1S/C9H10N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1-5,11H,6,10H2

InChI Key

PFXIHWMQWDUAGJ-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C(N1)C(=CC=C2)N

Origin of Product

United States

Synthetic Methodologies for 1,2 Dihydroquinolin 8 Amine and Its Derivatives

Classical and Named Reactions in 1,2-Dihydroquinoline (B8789712) Synthesis

Friedländer-type Annulation Approaches

The Friedländer synthesis is a well-established and fundamental reaction in organic chemistry for the formation of quinoline (B57606) derivatives. wikipedia.orgorganic-chemistry.org It traditionally involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.orgorganic-chemistry.org This reaction can be catalyzed by acids or bases. wikipedia.org

The mechanism of the Friedländer synthesis can proceed through two primary pathways. The first involves an aldol (B89426) condensation between the 2-amino substituted carbonyl compound and the ketone, followed by cyclization and dehydration to form the quinoline ring. An alternative pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type condensation and subsequent elimination of water to yield the final quinoline product. wikipedia.org Various catalysts, including trifluoroacetic acid, p-toluenesulfonic acid, iodine, and various Lewis acids, have been employed to promote this reaction. wikipedia.org While the Friedländer annulation is a powerful tool for quinoline synthesis, its direct application to produce 1,2-dihydroquinolines, and specifically 1,2-Dihydroquinolin-8-amine, is less commonly documented, as the reaction conditions typically favor the formation of the fully aromatized quinoline ring system.

Transition Metal-Catalyzed Synthetic Routes

Modern synthetic chemistry has seen the emergence of powerful transition metal-catalyzed reactions that offer alternative pathways to the 1,2-dihydroquinoline core structure, often with high efficiency and selectivity.

Gold(I) Catalyzed Hydroamination for 1,2-Dihydroquinoline Derivatives

A notable method for the synthesis of substituted 1,2-dihydroquinolines involves a gold(I)-catalyzed tandem hydroamination-hydroarylation reaction. nih.gov This approach utilizes aromatic amines and alkynes as starting materials and is effectively conducted under microwave irradiation, which significantly reduces reaction times to within a range of 10 to 70 minutes. nih.gov The methodology is recognized for its broad substrate scope, allowing for the synthesis of a diverse array of 1,2-dihydroquinoline derivatives. nih.gov The catalytic cycle is believed to involve the activation of the alkyne by the gold(I) catalyst, followed by nucleophilic attack of the amine (hydroamination) and subsequent intramolecular cyclization (hydroarylation).

Iron-Catalyzed Intramolecular Allylic Amination

An efficient and facile synthesis of 1,2-dihydroquinoline derivatives has been achieved through an iron-catalyzed intramolecular allylic amination. organic-chemistry.org This method employs 2-aminophenyl-1-en-3-ols as substrates and proceeds smoothly under mild reaction conditions to afford the desired products in good yields. organic-chemistry.org This iron-catalyzed approach represents an economical and environmentally friendly option for the construction of the 1,2-dihydroquinoline ring system. The reaction demonstrates a high degree of selectivity for allylic C-H amination over other potential side reactions. researchgate.netnih.gov The catalytic system often displays a strong preference for the amination of allylic C-H bonds over other types of C-H bonds, such as benzylic, ethereal, and tertiary or secondary aliphatic C-H bonds. researchgate.netnih.gov

AuCl3/AgSbF6-Catalyzed Intramolecular Allylic Amination

A highly effective synthetic route to 1,2-dihydroquinolines relies on an intramolecular allylic amination catalyzed by a combination of gold(III) chloride (AuCl3) and silver hexafluoroantimonate (AgSbF6). organic-chemistry.org This method utilizes 2-tosylaminophenylprop-1-en-3-ols as starting materials and furnishes the corresponding 1,2-dihydroquinoline derivatives in good yields. organic-chemistry.org The reaction has been shown to be applicable to a wide range of substrates, including those with electron-withdrawing, electron-donating, and sterically demanding substituents. organic-chemistry.org The catalytic system is believed to generate a highly electrophilic gold species that activates the allylic alcohol for intramolecular nucleophilic attack by the nitrogen atom of the tosylamino group.

Rh(III)-Catalyzed N-Amino-Directed C-H Coupling

A sophisticated approach for the synthesis of 1,2-dihydroquinoline derivatives involves a Rhodium(III)-catalyzed N-amino-directed C-H coupling reaction. organic-chemistry.org This method provides an efficient pathway to 1,2-dihydroquinoline-3-carboxylic acids by reacting hydrazines with 3-methyleneoxetan-2-ones. organic-chemistry.org The reaction is characterized by its mild conditions, typically proceeding at room temperature, a short reaction time of 2 hours, and generally high product yields, reaching up to 94%. organic-chemistry.org The internal oxidative mechanism of this reaction is a key feature. organic-chemistry.org Investigations into the substrate scope have revealed that both steric and electronic factors of the reactants can influence the yield of the product. organic-chemistry.org For instance, the choice of solvent has been optimized, with 1,2-dichloroethane (B1671644) (DCE) being identified as optimal. organic-chemistry.org

Below is a table summarizing the substrate scope for the Rh(III)-catalyzed N-amino-directed C-H coupling of hydrazines with 3-methyleneoxetan-2-ones, leading to various 1,2-dihydroquinoline-3-carboxylic acid derivatives.

EntryHydrazine (B178648) Substituent (R1)3-Methyleneoxetan-2-one Substituent (R2)ProductYield (%)
1MethylPhenethyl1-methyl-2-phenethyl-1,2-dihydroquinoline-3-carboxylic acid94
2PhenylPhenethyl1-phenyl-2-phenethyl-1,2-dihydroquinoline-3-carboxylic acid85
34-MethoxyphenylPhenethyl1-(4-methoxyphenyl)-2-phenethyl-1,2-dihydroquinoline-3-carboxylic acid88
44-ChlorophenylPhenethyl1-(4-chlorophenyl)-2-phenethyl-1,2-dihydroquinoline-3-carboxylic acid76
5MethylBenzyl1-methyl-2-benzyl-1,2-dihydroquinoline-3-carboxylic acid75
6Methyln-Butyl1-methyl-2-n-butyl-1,2-dihydroquinoline-3-carboxylic acid80

Data sourced from studies on Rh(III)-catalyzed C-H coupling reactions. organic-chemistry.orgchemrxiv.org

Palladium-Catalyzed Cascade Cyclization-Coupling

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex heterocyclic systems through cascade reactions. These reactions, which involve multiple bond-forming events in a single pot, offer high efficiency and atom economy. One notable approach involves a Pd/Cu co-catalyzed cascade reaction to prepare 1,2-dihydroquinoline derivatives from aliphatic amides and o-bromophenyl iodides. This process is initiated by the functionalization of a C(sp³)–H bond and proceeds through γ-C(sp³)−H arylation, C−N coupling, and subsequent β,γ-dehydrogenation.

A plausible mechanism for such cascade reactions begins with the oxidative addition of the palladium catalyst to an aryl halide. This is followed by an intramolecular insertion or carbopalladation step, which forms the heterocyclic ring and generates a π-allyl-palladium intermediate. This intermediate can then participate in a coupling reaction, such as a Suzuki or Sonogashira coupling, with a suitable partner to introduce further complexity to the final molecule. The choice of ligands, bases, and solvents is crucial for controlling the reaction pathway and achieving high yields.

Reactant 1Reactant 2Catalyst SystemKey TransformationRef.
Aliphatic Amideo-bromophenyl iodidePd/Cuγ-C(sp³)–H arylation, C−N coupling
Trisubstituted AllenamideArylboronic AcidPd(OAc)₂ / PPh₃Intramolecular cyclization, Suzuki coupling

Silver-Catalyzed Domino Reactions from Anilines and Alkynes

Silver-catalyzed reactions have emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles. A notable example is the domino reaction between simple anilines and alkynes, which efficiently generates 1,2-dihydroquinoline derivatives. This method is valued for its operational simplicity and the use of readily available starting materials.

The reaction is believed to proceed through a hydroamination of the alkyne with the aniline (B41778), catalyzed by the silver salt, to form an enamine or imine intermediate. This is followed by an intramolecular electrophilic attack on the aniline's aromatic ring, leading to cyclization. A final tautomerization step yields the stable 1,2-dihydroquinoline product. The regioselectivity of the initial hydroamination step is key to the successful formation of the desired quinoline structure.

Aniline DerivativeAlkyne DerivativeCatalystSolventYieldRef.
AnilinePhenylacetyleneAg(I) saltTolueneGood
Substituted AnilinesTerminal AlkynesSilver catalystNot specifiedEfficient

Tin and Indium Chloride Mediated Annulation Reactions

Lewis acids like indium(III) chloride and tin(II) chloride are effective catalysts for annulation reactions to form heterocyclic systems. Indium(III) chloride, in particular, is a versatile and water-tolerant Lewis acid used in various transformations leading to quinoline and dihydroquinoline cores.

One innovative indium-catalyzed method involves the skeletal reorganization of N-(oxetan-3-yl)anilines to produce 1,2-dihydroquinolines in good yields. Indium(III) chloride has also been employed to catalyze imino Diels-Alder reactions between N-arylaldimines and dienophiles to construct fused hydroquinoline systems. These reactions benefit from the ability of the indium catalyst to activate the substrates towards cyclization.

Tin(II) chloride has been utilized in one-pot condensations to create related heterocyclic structures like tetrahydropyranoquinolines, demonstrating its utility as a cost-effective catalyst for building complex scaffolds.

Starting Material(s)CatalystReaction TypeProductRef.
N-(oxetan-3-yl)anilinesIn(III) catalystSkeletal Reorganization1,2-Dihydroquinoline
N-arylaldimine, CyclopentadieneInCl₃Imino Diels-AlderFused Quinoline
Aromatic aldehyde, Aniline, DihydropyranSnCl₂·2H₂OOne-pot condensationTetrahydropyranoquinoline

Organocatalytic Approaches

Organocatalysis offers a metal-free alternative for the synthesis of chiral molecules, often providing high levels of enantioselectivity under mild conditions. For the synthesis of 1,2-dihydroquinolines, chiral amines are frequently used as catalysts.

Chiral Amine-Catalyzed Tandem Michael Addition Reactions for Enantioselective Synthesis

The enantioselective synthesis of functionalized 1,2-dihydroquinolines can be achieved through organocatalytic tandem Michael addition reactions. This strategy typically involves the reaction of a nucleophile with an α,β-unsaturated compound, followed by an intramolecular cyclization.

A prominent example is the asymmetric aza-Michael-Henry cascade reaction between a 2-aminobenzaldehyde and a β-nitrostyrene. Catalyzed by a chiral amine immobilized on a solid support like SBA-15, this reaction can produce chiral 3-nitro-1,2-dihydroquinolines with excellent yields and enantiomeric excess (ee). The catalyst activates the reactants and controls the stereochemistry of the newly formed chiral centers. The synergistic effect between the chiral amine (as a basic site) and silanol (B1196071) groups on the support (as an acidic site) can enhance the reaction's efficiency and stereoselectivity.

ReactantsCatalystReaction TypeYieldEnantiomeric Excess (ee)Ref.
2-aminobenzaldehyde, β-nitrostyrene(S)-(-)-2-aminomethyl-1-ethylpyrrolidine on SBA-15Aza-Michael-Henryup to 85%up to 98%
Heteroatom nucleophiles, α,β-unsaturated compoundsChiral amineTandem Michael addition-cyclizationHighHigh

Iminium/Enamine Activation Strategies

A key principle in many organocatalytic reactions is the activation of substrates through the formation of transient iminium or enamine intermediates. This is typically achieved by the reaction of a carbonyl compound (an aldehyde or ketone) with a chiral secondary amine catalyst.

In the context of 1,2-dihydroquinoline synthesis, an α,β-unsaturated aldehyde can react with a chiral amine catalyst to form a reactive iminium ion. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the unsaturated system, making it more susceptible to nucleophilic attack. An intramolecular aza-Michael addition can then occur, where the amino group of the substrate attacks the activated double bond. Subsequent tautomerization and hydrolysis release the catalyst and yield the chiral 1,2-dihydroquinoline product. This strategy provides a powerful method for controlling the stereochemical outcome of the cyclization reaction.

Novel and Green Synthetic Strategies

The development of novel and environmentally benign synthetic methods is a major focus of contemporary chemical research. For the synthesis of 1,2-dihydroquinolines, several innovative and green strategies have been reported.

One-pot, multi-component reactions are a hallmark of green chemistry as they reduce waste, save time, and minimize energy consumption. A three-component reaction of aldehydes, 1-aryl ethylidene malononitriles, and ethane-1,2-dione in the presence of a simple base like sodium hydroxide (B78521) can produce poly-functionalized dihydroquinolines in good yields and with short reaction times.

Another novel approach is the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes. This metal-free method proceeds under simple conditions (alcohol solvent and heat) and is compatible with a wide range of functional groups, offering a flexible route to the 1,2-dihydroquinoline core. The use of microwave irradiation and green solvents like water has also been explored to develop more sustainable synthetic protocols for quinoline derivatives.

StrategyKey FeaturesReactantsCatalyst/ConditionsRef.
One-pot three-component reactionMild conditions, cheap catalyst, fastAldehydes, 1-aryl ethylidene malononitrilesNaOH, 100°C
Ring-Closing Carbonyl-Olefin MetathesisMetal-free, mild conditionsN-prenylated 2-aminobenzaldehydesHydrazine, isopropanol, heat
Cyclization of N-phenyl carbamic acid estersNovel, good yieldsN-phenyl carbamic acid-(3-hydroxy-1-aryl-propyl) esterPolyphosphoric acid (PPA), 120°C

Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis (RCCOM)

A novel and efficient approach for the synthesis of 1,2-dihydroquinolines is the hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of N-prenylated 2-aminobenzaldehydes. nih.govrecercat.cat This method provides a valuable alternative to traditional quinoline syntheses that often require harsh acidic conditions. nih.gov The reaction proceeds through a [3+2] cycloaddition and cycloreversion catalytic cycle. recercat.cat

The mechanism involves the reaction of the N-prenylated 2-aminobenzaldehyde with a hydrazine catalyst, which leads to the formation of a cycloadduct intermediate. nih.gov Subsequent heating promotes a cycloreversion step, furnishing the 1,2-dihydroquinoline product. nih.gov It has been observed that the cycloaddition step is slower for these nitrogen analogues compared to their oxygen-containing counterparts, while the cycloreversion step is more facile. nih.govrecercat.cat The greater electron-donating ability of the nitrogen atom is thought to retard the rate of bond formation in the cycloaddition but facilitate bond breaking during cycloreversion. nih.gov

The reaction conditions are generally mild, involving an alcohol solvent and heat, making it compatible with a wide range of functional groups. nih.gov Isopropanol has been identified as a particularly effective solvent, leading to high conversion and yields. organic-chemistry.org The scope of the reaction is broad, tolerating various substitution patterns on the aromatic ring. nih.govrecercat.cat However, substitution at the 8-position can lead to significantly lower yields, likely due to steric hindrance during the cycloaddition step. nih.govorganic-chemistry.org

EntrySubstituent on Aryl RingProductYield (%)
1HN-Tosyl-2,2,4-trimethyl-1,2-dihydroquinoline82
25-MeN-Tosyl-2,2,4,5-tetramethyl-1,2-dihydroquinoline85
36-MeN-Tosyl-2,2,4,6-tetramethyl-1,2-dihydroquinoline88
47-MeN-Tosyl-2,2,4,7-tetramethyl-1,2-dihydroquinoline86
57-F7-Fluoro-N-tosyl-2,2,4-trimethyl-1,2-dihydroquinoline72
66-OMe6-Methoxy-N-tosyl-2,2,4-trimethyl-1,2-dihydroquinoline81
76-OCF3N-Tosyl-2,2,4-trimethyl-6-(trifluoromethoxy)-1,2-dihydroquinoline84

Reaction conditions: N-prenylated 2-aminobenzaldehyde, hydrazine catalyst, isopropanol, 120 °C, 12 h. nih.gov

Nucleophilic Opening of Pyrrolidine-2,3-dione (B1313883) Ring

A targeted method for the synthesis of 1,2-dihydroquinoline-8-glyoxylamide derivatives involves the nucleophilic opening of the pyrrolidine-2,3-dione ring present in 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones. researchgate.net This strategy provides an effective route to introduce functional groups at the 8-position of the 1,2-dihydroquinoline core, ortho to the amine functionality. nih.govresearchgate.net

The reaction proceeds via the attack of an amine nucleophile at the C2-carbonyl group of the pyrrolo[3,2,1-ij]quinoline-1,2-dione system. nih.gov This leads to the cleavage of the five-membered pyrrolidine (B122466) ring, resulting in the formation of the corresponding 1,2-dihydroquinoline-8-glyoxylamide. nih.gov A variety of amines, including primary and secondary amines, can be employed as nucleophiles in this transformation. nih.govresearchgate.net The reactions are typically carried out in ethanol (B145695) at elevated temperatures, affording the desired products in good yields. researchgate.net

EntryAmine NucleophileProductYield (%)
1MethylamineN-Methyl-2-oxo-2-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)acetamide78
2Piperidine (B6355638)2-Oxo-1-(piperidin-1-yl)-2-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)ethan-1-one85
3Morpholine1-(Morpholin-4-yl)-2-oxo-2-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)ethan-1-one81
4N-Methylpiperazine1-(4-Methylpiperazin-1-yl)-2-oxo-2-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)ethan-1-one73

Reaction conditions: 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione, amine, ethanol, 60 °C. researchgate.net

O-Acylation Reactions for 8-Substituted Dihydroquinolone Derivatives

The synthesis of 8-substituted dihydroquinolone derivatives can be achieved through O-acylation reactions of the corresponding 8-hydroxy precursors. A notable example is the triethylamine-mediated O-acylation of 8-hydroxyquinolin-2(1H)-one with an acyl chloride. This method is characterized by its clean reaction profile and straightforward procedure. rsc.org

The reaction involves the treatment of 8-hydroxyquinolin-2(1H)-one with an acyl chloride, such as 4-chlorobenzoyl chloride, in the presence of a base like triethylamine. rsc.org The reaction is typically conducted in a solvent like acetonitrile (B52724) at room temperature. rsc.org This process leads to the formation of the corresponding 8-acyloxy-dihydroquinolone derivative in good yield. rsc.org

Alkylation Reactions in 1,2-Dihydroquinoline Synthesis

Alkylation reactions are a fundamental tool for the functionalization of heterocyclic compounds, including 1,2-dihydroquinolines. These reactions can occur at the nitrogen atom (N-alkylation) or at a carbon atom (C-alkylation) of the dihydroquinoline ring.

N-alkylation of the secondary amine in the 1,2-dihydroquinoline ring can be achieved using standard alkylating agents such as alkyl halides in the presence of a base. The mechanism of alkylation for related quinolin-4-one systems has been studied, suggesting that the reaction proceeds through a nucleophilic enolate intermediate that leads exclusively to the N-alkylated product. mdpi.com

C-alkylation of dihydroquinoline systems is more complex. For dihydroquinolin-2(1H)-ones, radical alkylation methods have been developed. For instance, a palladium-catalyzed alkylarylation of acrylamides with unactivated alkyl halides has been used for the synthesis of alkyl-substituted dihydroquinolin-2(1H)-ones. uw.edu Another approach involves the use of alkyl radicals generated from carboxylic acids or other precursors, which then add to the α,β-unsaturated amide system followed by cyclization. uw.edu

Controlled Partial Transfer Hydrogenation of Quinolines

A highly selective method for the synthesis of 1,2-dihydroquinolines is the controlled partial transfer hydrogenation of quinolines. This approach is challenging due to the potential for over-reduction to tetrahydroquinolines. nih.gov An efficient system for this transformation utilizes a cobalt-amido cooperative catalyst with ammonia (B1221849) borane (B79455) (H₃N·BH₃) as the hydrogen source. mdpi.comnih.govsemanticscholar.org

This methodology allows for the conversion of a wide range of substituted quinolines to their corresponding 1,2-dihydroquinolines at room temperature. mdpi.comsemanticscholar.org The reaction is characterized by its high chemoselectivity and regioselectivity for the 1,2-reduction of the N=C bond. mdpi.com Mechanistic studies indicate that the cobalt-amido catalyst facilitates the transfer of dihydrogen from ammonia borane to the quinoline substrate. mdpi.com The process is compatible with a broad spectrum of functional groups. mdpi.comsemanticscholar.org

EntryQuinoline SubstrateProductYield (%)
1Quinoline1,2-Dihydroquinoline99
22-Methylquinoline2-Methyl-1,2-dihydroquinoline98
33-Methylquinoline3-Methyl-1,2-dihydroquinoline99
44-Methylquinoline4-Methyl-1,2-dihydroquinoline99
56-Fluoroquinoline6-Fluoro-1,2-dihydroquinoline99
67-Chloroquinoline7-Chloro-1,2-dihydroquinoline99
78-Bromoquinoline8-Bromo-1,2-dihydroquinoline95

Reaction conditions: Substrate (0.5 mmol), H₃N∙BH₃ (0.55 mmol), cobalt catalyst (0.5 mol%), THF (2 mL), 25 °C, 20 h. mdpi.com

Multi-Component Reactions for Poly-Functionalized Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to construct complex molecules, such as poly-functionalized 1,2-dihydroquinolines, in a single synthetic step. nih.gov One such example is the magnesium bromide-catalyzed reaction between an aniline and two ketones under solvent-free conditions. uw.edu

This reaction is highly regioselective, and when 3-substituted anilines and non-symmetrical ketones are used, a single major product is typically formed out of the four possible regioisomers. uw.edu The reaction mechanism is thought to involve the in-situ formation of an imine from the aniline and one of the ketones, followed by an annulation reaction to form the dihydroquinoline ring. uw.edu This methodology allows for the synthesis of a diverse range of 1,2-dihydroquinolines with various substitution patterns. uw.edu

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net The synthesis of quinolines and dihydroquinolines is no exception, with numerous procedures being adapted to utilize microwave irradiation. mdpi.com

For instance, a convenient and efficient one-pot synthesis of quinolines and dihydroquinolines has been developed through the reaction of anilines with alkyl vinyl ketones on the surface of silica (B1680970) gel impregnated with indium(III) chloride under solvent-free microwave irradiation. researchgate.net This method highlights the benefits of microwave assistance in facilitating rapid and efficient chemical transformations. researchgate.net Microwave irradiation has also been successfully applied in the N-alkylation of isatin, a related heterocyclic system, significantly reducing reaction times and improving yields.

Functional Group Interconversions on the Amino Moiety

The exocyclic amino group at the C-8 position is a key site for synthetic modification, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.

The primary amino group of this compound derivatives is readily converted into amides through reaction with carboxylic acids or their activated derivatives. This transformation is fundamental in medicinal chemistry for modulating the physicochemical properties of a molecule. solubilityofthings.com The direct coupling of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction; therefore, the carboxylic acid is typically activated. fishersci.co.uk

Common strategies for amide bond formation include:

Reaction with Acyl Halides: In what is often referred to as the Schotten-Baumann reaction, the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl chloride. fishersci.co.ukmasterorganicchemistry.com This process generates one equivalent of hydrochloric acid, which necessitates the use of a base or a second equivalent of the amine to drive the reaction to completion. masterorganicchemistry.com

Coupling with Carboxylic Acids: A wide array of coupling reagents can facilitate the direct formation of amides from carboxylic acids and amines. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently used. fishersci.co.ukmasterorganicchemistry.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. fishersci.co.uk Other classes of reagents, including phosphonium (B103445) salts (e.g., PyBOP) and uronium salts (e.g., HBTU, HATU), also effectively promote amide bond formation. researchgate.net

Amine SubstrateAcylating Agent/Carboxylic AcidCoupling Agent/MethodProductReference
Primary/Secondary AmineAcyl ChlorideSchotten-Baumann ReactionN-Acyl Amide fishersci.co.uk
Primary/Secondary AmineCarboxylic AcidDCC or EDCN-Acyl Amide masterorganicchemistry.com
Primary/Secondary AmineCarboxylic AcidHATU/BaseN-Acyl Amide fishersci.co.uk
Primary AmideSecondary AmineCopper(II) CatalysisTransamidated Amide organic-chemistry.org

This table provides a generalized overview of common amide formation reactions applicable to the amino moiety.

Reductive amination, or reductive alkylation, is a powerful method for converting the primary amino group of this compound into a secondary or tertiary amine. harvard.edu This two-reaction sequence involves the initial reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in the same pot to the corresponding amine. organic-chemistry.orgyoutube.com

The key to a successful one-pot reductive amination is the use of a reducing agent that is selective for the iminium ion over the carbonyl precursor. harvard.edu Reagents such as sodium cyanoborohydride (NaBH₃CN) and the milder, less toxic sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH) are particularly effective for this purpose. harvard.eduorganic-chemistry.org Na(OAc)₃BH is a general and selective reagent that tolerates a wide variety of functional groups and is effective for a broad range of aldehydes and ketones. organic-chemistry.org The reaction is often catalyzed by a small amount of acetic acid, particularly when ketones are used as substrates. organic-chemistry.org

Carbonyl CompoundReducing AgentSolventCatalyst (if any)ProductReference
Aldehyde/KetoneNaBH₃CNMethanolpH control (6-7)Secondary/Tertiary Amine harvard.edu
Aldehyde/KetoneNa(OAc)₃BH1,2-Dichloroethane (DCE)Acetic AcidSecondary/Tertiary Amine organic-chemistry.org
Aldehyde/KetoneH₂/CatalystVariousPd/C, PtO₂, etc.Secondary/Tertiary Amine harvard.edu
AldehydePhenylsilaneTolueneDibutyltin dichlorideSecondary Amine organic-chemistry.org

This table summarizes common conditions for reductive amination reactions that can be applied to functionalize the 8-amino group.

Ring System Transformations

The dihydropyridine (B1217469) ring of the 1,2-dihydroquinoline system is susceptible to both reduction and oxidation, providing pathways to fully saturated tetrahydroquinolines or fully aromatic quinolines.

1,2-Dihydroquinolines are key intermediates in both the reduction of quinolines and the synthesis of 1,2,3,4-tetrahydroquinolines. cdnsciencepub.com They are often unstable, being prone to aerial oxidation to the corresponding quinoline or disproportionation in the presence of acid to a mixture of the parent quinoline and the 1,2,3,4-tetrahydroquinoline. cdnsciencepub.com

The saturation of the C3-C4 double bond in 1,2-dihydroquinolines yields the corresponding 1,2,3,4-tetrahydroquinoline. This transformation is a hydrogenation reaction that can be achieved through various methods. Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a common and effective method. nih.gov

Starting MaterialReagent/CatalystConditionsProductReference
6-Nitro-3,4-dihydroquinolin-2(1H)-oneH₂, Pd/C-6-Amino-1,2,3,4-tetrahydroquinoline nih.gov
Substituted QuinolineDimethylamine (B145610) borane, RuNP catalystToluene, 65 °C1,2,3,4-Tetrahydroquinoline whiterose.ac.uk
2-NitrochalconesH₂, Pd@UiO-66100 psi H₂, 80 °C2-Phenyl-1,2,3,4-tetrahydroquinoline osti.gov
3,4-Dihydroquinolin-2(1H)-one amides1 M Borane in THFRoom Temperature1,2,3,4-Tetrahydroquinoline nih.gov

This table presents various methods for the synthesis of 1,2,3,4-tetrahydroquinolines, a reaction pathway directly involving the hydrogenation of the dihydroquinoline scaffold.

The synthesis of 1,2-dihydroquinolines often involves the controlled partial reduction of the corresponding quinoline. Achieving this selectivity can be challenging, as the reaction can easily proceed to the more stable tetrahydroquinoline or the starting material can be regenerated via oxidation.

Several methods have been developed to favor the formation and isolation of the 1,2-dihydroquinoline product.

Catalytic Reduction: Ruthenium nanoparticles (RuNPs) stabilized by amino-decorated ionic liquids have been shown to catalyze the reduction of quinolines using dimethylamine borane as a hydrogen source. whiterose.ac.uk Under specific conditions, this system can selectively produce 1,2-dihydroquinolines, particularly with 3-substituted quinolines. whiterose.ac.uk

Hydride Reduction: Classical hydride reagents can also be used. The reduction of quinolines with lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) has been reported to yield 1,2-dihydroquinolines, although the products can be unstable. cdnsciencepub.com

The 1,2-dihydroquinoline structure itself is a product of a controlled partial reduction of the fully aromatic quinoline ring system, representing a less thermodynamically stable isomer compared to the 1,4-dihydroquinoline (B1252258) in some cases. cdnsciencepub.com

Cyclization Reactions for Fused Heterocyclic Systems

The strategic placement of the amino group and the inherent reactivity of the dihydroquinoline nucleus allow for the construction of polycyclic frameworks.

Quinolizidine (B1214090) alkaloids are a class of bicyclic nitrogen-containing natural products characterized by a nitrogen atom at the bridgehead of a [4.4.0] system. Their biosynthesis in plants, such as those from the Lupinus genus, originates from the amino acid L-lysine. nih.gov The key biosynthetic steps involve the decarboxylation of lysine (B10760008) to form cadaverine, which is then oxidatively deaminated to 5-aminopentanal. This intermediate undergoes spontaneous intramolecular cyclization to a Δ¹-piperideine Schiff base, which serves as the monomer for building the quinolizidine skeleton. nih.govmdpi.com

While structurally related as nitrogen-fused heterocycles, a direct, high-yield synthetic conversion of this compound derivatives into a fused quinolizidine system is not a commonly documented transformation pathway. The construction of the quinolizidine core typically relies on cyclization strategies originating from piperidine precursors rather than the annulation of a pre-existing dihydroquinoline ring.

The this compound framework contains a β-arylethylamine moiety, making it a suitable precursor for constructing fused isoquinoline (B145761) systems via the Pictet-Spengler reaction. organicreactions.orgwikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base (or the corresponding iminium ion under acidic conditions), followed by an intramolecular electrophilic cyclization onto the aromatic ring. cambridge.org

For a derivative of this compound, the reaction would proceed by condensation of the 8-amino group with a carbonyl compound. The subsequent ring closure, catalyzed by acid, would involve the nucleophilic C-7 position of the quinoline ring attacking the electrophilic iminium ion. This forms a new six-membered ring, resulting in a complex tetracyclic system containing a tetrahydroisoquinoline substructure fused to the original dihydroquinoline core. The reaction is facilitated by the electron-rich nature of the benzene (B151609) ring, which is activated by the amino substituent. pharmaguideline.com

Several classical methods are employed for the synthesis of isoquinoline and its derivatives, each with specific substrates and conditions.

Reaction NameDescriptionKey Reactants
Pictet-Spengler Synthesis Condensation of a β-arylethylamine with a carbonyl compound, followed by acid-catalyzed cyclization. wikipedia.orgβ-arylethylamine, Aldehyde/Ketone
Bischler-Napieralski Reaction Acylation of a β-phenylethylamine followed by cyclodehydration with a Lewis acid to form a 3,4-dihydroisoquinoline. wikipedia.orgβ-phenylethylamine, Acyl chloride
Pomeranz–Fritsch Reaction Acid-catalyzed reaction of a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) to form an isoquinoline. wikipedia.orgBenzaldehyde, Aminoacetoaldehyde acetal
Pictet-Gams Reaction A variation of the Bischler-Napieralski reaction using a β-hydroxy-β-phenylethylamine, yielding an isoquinoline directly. wikipedia.orgβ-hydroxy-β-phenylethylamine

Disproportionation Reaction Mechanisms

1,2-Dihydroquinolines are known to undergo a characteristic acid-catalyzed disproportionation reaction, yielding the corresponding fully aromatic quinoline and the fully saturated 1,2,3,4-tetrahydroquinoline. cdnsciencepub.com This redox process involves one molecule of the dihydroquinoline being oxidized while a second is reduced.

The previously accepted mechanism involved protonation of the C3-C4 double bond of one molecule, creating a carbocation at C-4. This carbocation was thought to be reduced by a direct hydride transfer from the C-2 position of a second dihydroquinoline molecule. However, experimental evidence has shown this mechanism to be incorrect. cdnsciencepub.comingentaconnect.com Studies have demonstrated that the proposed carbocation intermediate reacts via solvent addition rather than reduction under the reaction conditions. cdnsciencepub.com

The currently supported mechanism proceeds through the formation of a 3,4-dihydroquinoline intermediate. cdnsciencepub.comingentaconnect.com While the precise formation of this intermediate is subject to discussion, it is the key species that facilitates the redox transformation, ultimately leading to the observed quinoline and tetrahydroquinoline products.

Electrophilic and Nucleophilic Substitution on the Quinoline Ring

The reactivity of the this compound ring system towards substitution is dichotomous, with the aromatic benzene ring undergoing electrophilic substitution and the partially saturated pyridine (B92270) ring being susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution Reactions

In the this compound scaffold, the benzene portion of the molecule is the site for electrophilic aromatic substitution (EAS). The pyridine ring in a standard quinoline is electron-deficient and deactivating towards electrophiles. reddit.com In this dihydro-derivative, the benzene ring is strongly activated by the C-8 amino group (-NH2).

The amino group is a powerful activating group and an ortho, para-director. Therefore, incoming electrophiles will be directed to the positions ortho and para to the amino group.

C-7 position: This position is ortho to the C-8 amino group.

C-5 position: This position is para to the C-8 amino group.

Consequently, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to yield a mixture of 5- and 7-substituted products. Theoretical studies on the related 8-hydroxyquinoline (B1678124) have also identified the benzene ring as the reactive site for EAS. researchgate.netorientjchem.org

Reaction TypeTypical ReagentsExpected Substitution Positions
Nitration HNO₃ / H₂SO₄C-5 and C-7
Halogenation Br₂ / FeBr₃ or Cl₂ / FeCl₃C-5 and C-7
Sulfonation Fuming H₂SO₄C-5 and C-7
Friedel-Crafts Alkylation R-Cl / AlCl₃C-5 and C-7
Friedel-Crafts Acylation R-COCl / AlCl₃C-5 and C-7

Nucleophilic Addition at C-2 and C-4 Positions

The 1,2-dihydroquinoline ring possesses the characteristics of an enamine fused within a cyclic system. This structure makes the dihydropyridine ring susceptible to attack by nucleophiles, particularly at the C-2 and C-4 positions.

The C=N bond within the aromatic tautomer of the quinoline system makes the C-2 position electrophilic and a target for direct nucleophilic attack (1,2-addition). In the 1,2-dihydroquinoline structure, the system behaves like a conjugated enamine, where the electrophilicity is relayed to the C-4 position. This makes the C-4 carbon a prime site for conjugate (1,4-addition) type reactions. libretexts.org

Studies involving N-protected 2-aryl-1,2-dihydroquinolines have shown that deprotonation with a strong base followed by reaction with an electrophile results in exclusive substitution at the C-4 position. nih.gov This indicates the high nucleophilicity of the C-4 carbon in the corresponding anion, which in turn suggests its susceptibility to electrophilic attack and, conversely, the susceptibility of the neutral C4 position to attack by strong nucleophiles under certain conditions. The general mechanism for nucleophilic addition involves the attack of the nucleophile on the electrophilic carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comkhanacademy.org

Chemical Reactivity and Transformations of 1,2 Dihydroquinolin 8 Amine Derivatives

The reactivity of the 1,2-dihydroquinolin-8-amine scaffold is complex, owing to the presence of multiple reactive sites: the secondary amine within the dihydroquinoline ring (N1), the primary exocyclic amine at the C8 position, and the electron-rich aromatic ring. Strategic functionalization of this molecule requires precise control over reaction conditions to achieve desired chemical transformations.

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 1,2-Dihydroquinolin-8-amine, distinct signals are expected for the aromatic, aliphatic, and amine protons. The protons on the aromatic portion of the molecule would typically appear in the downfield region (approximately 6.5-7.5 ppm) due to the deshielding effects of the ring current. The coupling patterns (e.g., doublets, triplets) between adjacent aromatic protons would be crucial for assigning their specific positions on the benzene (B151609) ring. The aliphatic protons at the C2 and C3 positions of the dihydroquinoline ring are expected to resonate further upfield. The protons at C3 would likely appear as a triplet, coupled to the adjacent C2 and C4 protons, while the C2 protons would also present as a triplet, coupled to the C3 protons. The protons of the two N-H groups (one secondary amine in the ring and one primary amine at the C8 position) would typically appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals would be observed for the aromatic and aliphatic carbons. The aromatic carbons would resonate in the typical downfield region for benzene derivatives (around 110-150 ppm). The carbon atom attached to the amino group (C8) would be significantly influenced by the nitrogen atom. The aliphatic carbons, C2 and C3, would appear in the upfield region of the spectrum, with chemical shifts characteristic of saturated carbons in a heterocyclic system.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is invaluable for confirming the connectivity of the protons within the aromatic ring and for establishing the -CH₂-CH₂- sequence in the dihydro portion of the molecule. For instance, cross-peaks would be expected between the signals for the C2 and C3 protons, confirming their adjacency.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is critical for piecing together the entire molecular structure. For example, correlations from the N-H proton of the dihydroquinoline ring to the C2 and C8a carbons would help confirm the heterocyclic ring structure. Similarly, correlations from the aromatic protons to the quaternary carbons would allow for the complete assignment of the aromatic system.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine (at C8) and the secondary amine (in the ring) would appear as distinct bands in the region of 3200-3500 cm⁻¹. Primary amines typically show two bands in this region (symmetric and asymmetric stretching), while secondary amines show one. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the -CH₂-CH₂- group would appear just below 3000 cm⁻¹. The spectrum would also feature C=C stretching absorptions in the 1500-1600 cm⁻¹ region, characteristic of the aromatic ring, and N-H bending vibrations around 1600 cm⁻¹.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of this compound (C₉H₁₀N₂), confirming its atomic composition. The measured mass would be compared to the calculated theoretical mass to validate the molecular formula.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. This method can be used to determine the purity of a sample of this compound. The sample is first passed through an HPLC column to separate the target compound from any impurities. The eluent from the column is then directed into the mass spectrometer, which provides the mass-to-charge ratio of the separated components, confirming the identity of the main peak as this compound and allowing for the identification of any byproducts or degradation products.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as the most powerful method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in a single crystal. nih.gov This technique provides precise data on bond lengths, bond angles, and torsion angles, defining the exact conformation of the molecule in the solid state. For derivatives of the 1,2-dihydroquinoline (B8789712) scaffold, single-crystal X-ray diffraction (SCXRD) analysis is crucial for confirming stereochemistry and elucidating crystal packing.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. nih.gov

In studies of novel 1,2-dihydroquinolinehydrazonopropanoate derivatives, X-ray crystallography was successfully employed to confirm the molecular structure and establish the E-configuration of the products. nih.govcell.com These analyses revealed detailed geometric parameters, confirming the stereoselective nature of the synthesis. nih.gov For instance, the crystal structures of several derivatives were solved in the monoclinic space group, providing definitive proof of their chemical composition and spatial arrangement. nih.govcell.com The crystal packing in these structures is often stabilized by a network of intermolecular hydrogen bonds. cell.com

Table 1: Representative Crystallographic Data for a 1,2-Dihydroquinoline Derivative Note: This table presents example data for a related derivative to illustrate the type of information obtained from X-ray crystallography, as specific data for the parent this compound is not available in the provided sources.

ParameterValue
Chemical FormulaC₁₅H₁₇N₃O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.1234(5)
b (Å)15.4321(8)
c (Å)9.8765(4)
β (°)105.12(3)
Volume (ų)1485.6(1)
Z4
Data is illustrative and based on findings for related structures such as (E)-ethyl 3-(2-(2-oxo-1,2-dihydroquinolin-4-yl)hydrazono)propanoate. cell.com

**4.5. Advanced Spectroscopic and Structural Analyses

Beyond establishing the basic molecular framework, advanced techniques are used to explore the nuances of intermolecular forces and the material's behavior under thermal stress.

For quinoline (B57606) derivatives, Hirshfeld analysis reveals the significance of hydrogen bonds (such as N–H···O and C–H···O), van der Waals forces, and π–π stacking interactions. iucr.org The analysis quantifies the percentage contribution of each type of contact to the total Hirshfeld surface area. For example, in the crystal structure of 2-(2-hydroxyphenyl)quinoline-6-sulfonamide, the most significant contacts are C⋯H/H⋯C (29.2%), O⋯H/H⋯O (28.6%), and H⋯H (28.5%). iucr.org Similarly, for a different quinoline carboxylate derivative, the dominant interactions were found to be H⋯H (42.3%), H⋯O/O⋯H (34.5%), and H⋯C/C⋯H (17.6%). nih.gov These interactions are visualized on the Hirshfeld surface mapped with properties like dnorm, where red spots indicate contacts shorter than the sum of van der Waals radii, highlighting hydrogen bonds and other close interactions. nih.goviucr.org

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Representative Quinoline Derivatives

Interaction TypeContribution (%) in Derivative A nih.govContribution (%) in Derivative B iucr.orgContribution (%) in Derivative C nih.gov
H···H42.3%28.5%54.3%
O···H/H···O34.5%28.6%20.2%
C···H/H···C17.6%29.2%16.7%
C···C-5.2%-
N···H/H···N2.0%--
Derivative A: 2-(2-oxo-1,3-oxazolidin-3-yl)ethyl 2-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]quinoline-4-carboxylate. nih.gov Derivative B: 2-(2-hydroxyphenyl)quinoline-6-sulfonamide. iucr.org Derivative C: ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. nih.gov

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the structural stability and phase behavior of a compound as a function of temperature. nih.govnih.gov

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. DSC can detect thermal events such as melting, crystallization, and polymorphic transitions, providing information on melting points and the heats of fusion (ΔH). nih.gov

A study on 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, a closely related derivative, utilized TGA and DSC to characterize its thermal properties. mdpi.com The TGA analysis showed that the compound was thermally stable up to 252 °C, after which decomposition began. mdpi.com The corresponding DSC thermogram displayed a sharp endothermic peak around 254 °C, which is indicative of the melting process. mdpi.comresearchgate.net The significant heat absorption associated with this peak (ΔH = 125.3 J g⁻¹) confirms a first-order phase transition. mdpi.com Such data is critical for understanding the material's stability under various processing and storage conditions.

Table 3: Thermal Analysis Data for 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate

Analysis TechniqueParameterResult
TGAOnset of Decomposition~252 °C
DSCMelting Point (Peak)~254 °C
DSCEnthalpy of Fusion (ΔH)125.3 J g⁻¹
Data sourced from the thermal analysis of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. mdpi.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the physicochemical properties and reactivity of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic distribution and energy of a molecule.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. hi.is It is based on the Hohenberg-Kohn theorems, which state that the energy of an electronic system can be determined as a functional of the electron density. hi.isepfl.ch This approach is computationally more efficient than traditional wavefunction-based methods, allowing for the study of larger and more complex molecules. hi.is

DFT calculations are widely employed to optimize the molecular geometry of quinoline (B57606) derivatives and to analyze their reactive properties. researchgate.net For instance, studies on related quinoline compounds, such as ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, have utilized DFT with the B3LYP/6–311++G(d,p) method to perform spectral characterization and study donor-acceptor interactions through Natural Bond Orbital (NBO) analysis. researchgate.net Similarly, DFT calculations at the B3LYP/6-311G(d,p) level have been used to compare the theoretically optimized structures of novel 2-oxo-1,2-dihydroquinoline derivatives with their experimentally determined crystal structures. researchgate.net

The reactivity of quinoline derivatives can be explored by combining DFT calculations with molecular dynamics (MD) simulations to identify important reactive sites using tools like Average Local Ionization Energies (ALIE) and Fukui functions. researchgate.netchemrxiv.org These theoretical investigations provide insights into the stability and potential chemical transformations of the quinoline scaffold. chemrxiv.orgbohrium.com

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. rsc.org The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most likely to accept them. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. researchgate.net

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive and less stable. researchgate.net For various quinoline and related heterocyclic derivatives, DFT calculations have been performed to determine these energy values and predict reactivity. rsc.orguantwerpen.be For example, a study on heterocyclic compounds bearing a quinoline moiety calculated the HOMO-LUMO energy gaps using the DFT/B3LYP/6-311++G(d,p) basis set, finding that different substituents significantly altered the gap and thus the reactivity of the compounds. rsc.org

Table 1: HOMO-LUMO Energy Gap of Representative Quinolines and Related Derivatives

Compound/Derivative ClassMethodHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
5,7-dichloro-8-hydroxyquinoline (57DC8HQ)DFT--2.231 uantwerpen.be
5-chloro-7-iodo-8-hydroxyquinoline (5CL7I8HQ)DFT--0.80 uantwerpen.be
Compound 3 (a pyridine (B92270) derivative of quinoline)DFT/B3LYP/6-311++G(d,p)--2.783 rsc.org
Compound 9 (a pyrimidine (B1678525) derivative of quinoline)DFT/B3LYP/6-311++G(d,p)--3.995 rsc.org

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. Molecular dynamics (MD) simulations, a key component of molecular modeling, are used to study the physical movements of atoms and molecules over time. This method provides detailed information about the conformational dynamics of a ligand when bound to a biological target, such as a protein or DNA. tubitak.gov.tr

For derivatives of quinoline and other nitrogen-containing heterocycles, MD simulations have been instrumental in understanding their interaction with biological receptors. For example, MD simulations lasting 20 nanoseconds were used to study the stability of a complex between 1,2,3-triazole derivatives and the acetylcholinesterase enzyme, a target in Alzheimer's disease research. tubitak.gov.tr Such simulations can reveal the stability of ligand-receptor interactions, the number of hydrogen bonds formed, and conformational changes in the protein upon ligand binding. rjeid.comnih.gov In studies of potential antioxidant agents, MD simulations have been used to evaluate the trajectories and interactions of the most promising receptor-ligand complexes. pensoft.net These computational experiments help validate docking results and provide a dynamic picture of the binding event, offering guidance for the design of more effective molecules. tubitak.gov.trnih.gov

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. Computational SAR methods, such as QSAR, provide mathematical models to predict the activity of new compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. dergipark.org.tr These models use molecular descriptors—numerical representations of a molecule's physicochemical properties—to predict the activity of untested compounds, thereby accelerating drug discovery. nih.gov Various linear and non-linear regression methods, including machine learning algorithms, are employed to build robust QSAR models. nih.govfrontiersin.org

Numerous QSAR studies have been conducted on quinoline derivatives to model their activity against a wide range of biological targets. For instance, 2D and 3D-QSAR models have been developed for 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors, which are relevant in combating multidrug resistance in cancer. nih.gov In another study, QSAR models were built for a series of 2-aryl-4-quinoline carboxylic acid analogs as inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme targeted by antiviral and anticancer drugs. physchemres.org These models are validated using statistical parameters like the squared correlation coefficient (r²) and the cross-validated correlation coefficient (q²), which indicate the model's predictive power. researchgate.nettandfonline.com

Table 2: Selected QSAR Models for Quinoline Derivatives

Derivative SeriesBiological ActivityModel TypeStatistical ParametersReference
2-oxo-1,2-dihydroquinoline-4-carboxylic acidsP-glycoprotein inhibitionGradient Boosting (CatBoost)R² = 0.95 nih.gov
2-Aryl-4-quinoline carboxylic acidshDHODH inhibition3D-QSAR (Atom-based)q² = 0.61, r² = 0.85 physchemres.org
Polysubstituted quinolinesPhosphodiesterase 4 (PDE4) inhibition2D-QSAR (MLR, PLS, ANN)Not specified researchgate.net
TetrahydroquinolinesAntimalarialClassical 2D-QSARq² = 0.75, r² = 0.78 ufba.br

Hologram QSAR (HQSAR) is a 2D-QSAR technique that does not require 3D structural alignment of molecules. ufba.br It encodes the structural information of each molecule as a molecular hologram, which is a fixed-length array of integers representing the counts of different molecular fragments. ufba.brnih.gov These holograms are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). ufba.br

HQSAR has been successfully applied to various series of quinoline derivatives. In a study of 7-chloro-4-aminoquinolines as antitubercular agents, HQSAR models were developed considering the amino-imino tautomerism of the compounds. nih.gov The resulting models showed high statistical significance (e.g., q² = 0.77, r² = 0.98 for the imino tautomer), and the contribution maps generated by the analysis highlighted which structural fragments were important for enhancing or diminishing biological activity. nih.gov For example, the analysis revealed that a hydrazine (B178648) moiety and bulky substituents on the phenyl ring were favorable for anti-mycobacterial activity. nih.gov Similarly, an HQSAR study on tetrahydroquinoline derivatives with antimalarial activity yielded a statistically robust model (q² = 0.72, r² = 0.82), providing insights into the structural requirements for their biological action. ufba.br

Molecular Docking and Binding Pattern Analysis

Computational molecular docking serves as a pivotal tool in elucidating the potential therapeutic targets of 1,2-dihydroquinoline (B8789712) derivatives by predicting their binding orientation and affinity within the active site of a protein. Studies on analogues of 1,2-dihydroquinolin-8-amine have provided significant insights into their binding patterns.

For instance, molecular docking analyses of 1,2-dihydroquinoline analogues as potential inhibitors of dihydrofolate reductase (DHFR) have revealed specific and crucial interactions. researchgate.net These studies indicate that the most potent inhibitors share a binding mode similar to the antibiotic trimethoprim. Key interactions include the formation of hydrogen bonds with specific amino acid residues like glutamic acid (E28) and van der Waals contacts with residues such as phenylalanine (F32) and methionine (M51). researchgate.net Furthermore, hydrophobic interactions within a pocket formed by residues like glutamine (Q29), glycine (B1666218) (G52), lysine (B10760008) (K53), and leucine (B10760876) (L54) are critical for stabilizing the ligand-protein complex. researchgate.net

Similarly, in investigations of 8-substituted-2-oxo-1,2-dihydroquinoline derivatives as DNA gyrase (GyrB) inhibitors, the substituent at the C8 position plays a defining role in binding. acs.org Docking studies showed that an N-methylamino group at the C8 position, as seen in 8-(methylamino)-quinolin-2(1H)-one, is well-suited to fill a small hydrophobic pocket, thereby enhancing the interaction with the hinge region of the target protein. acs.org This highlights the importance of the amino group at the 8-position of the quinoline scaffold for specific molecular recognition. The docking simulations are often performed using software like AutoDock and Molegro Virtual Docker, which calculate binding affinity scores (e.g., MolDock Score) to rank potential inhibitors. researchgate.netniscair.res.in

Pharmacokinetic and ADME Prediction Studies

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction is a fundamental component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. frontiersin.org For derivatives of 1,2-dihydroquinoline, various computational models and platforms, such as pkCSM and SwissADME, are employed to predict their viability as drug candidates. ugm.ac.idscienceopen.com These methodologies analyze the molecule's structure to forecast its behavior in the human body.

The process involves calculating a range of physicochemical and pharmacokinetic properties. wum.edu.pl Key absorption-related parameters include predictions for water solubility, human intestinal absorption, and permeability across cell lines like Caco-2, which models the intestinal barrier. nih.govmdpi.com Distribution is often assessed by predicting blood-brain barrier (BBB) penetration and plasma protein binding. scielo.br Metabolism predictions focus on the compound's potential to be a substrate or inhibitor of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. scielo.br Excretion parameters, such as total clearance, are also estimated. These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, before resource-intensive synthesis and in vitro testing are undertaken. nih.gov

Physiologically-Based Pharmacokinetic (PBPK) modeling represents a sophisticated, mechanistic approach to predicting the fate of a drug in the body. pharmaron.com This method integrates a compound's specific physicochemical and in vitro ADME data with physiological information to simulate its concentration in various tissues and plasma over time. pharmaron.comnih.gov A PBPK model describes the body as a series of interconnected compartments representing real organs and tissues (e.g., liver, kidney, fat, lung). pharmaron.comnih.gov

The development of a PBPK model is an iterative process that begins with building a base model using experimentally determined or in silico predicted ADME parameters. nih.gov These parameters, such as metabolic clearance rates and tissue partitioning, are used as inputs for a system of differential equations that govern the drug's movement and transformation throughout the body. nih.gov While PBPK modeling is a powerful tool for predicting human pharmacokinetics from preclinical data and assessing drug-drug interaction potential, specific PBPK models dedicated to this compound have not been detailed in the literature. pharmaron.comnih.gov However, the methodology provides a robust framework for future investigation into its disposition.

The biokinetic properties of a drug candidate are critical for its ability to reach its target and exert a therapeutic effect. Computational tools are frequently used to estimate these properties for novel compounds like 1,2-dihydroquinoline derivatives. Properties such as lipophilicity, water solubility, and skin permeability are routinely predicted.

Lipophilicity is typically expressed as the logarithm of the partition coefficient (logP). An estimated logP value for the analogous compound 8-amino-3,4-dihydroquinolin-2(1H)-one is approximately 1.82, suggesting moderate lipophilicity that could balance membrane permeability with aqueous solubility. vulcanchem.com Water solubility, often expressed as log S, is another key parameter; for related quinolone-aminoester-triazole hybrids, predicted log S values were low. nih.gov Skin permeability (log Kp) is important for assessing potential topical applications or dermal exposure. mdpi.com Predictions for related quinoline structures have shown values ranging from relatively good to low (log Kp < -2.5 cm/s), indicating that permeability is highly dependent on the specific substitutions on the quinoline core. acs.orgunifi.it

Below is a table summarizing computationally predicted biokinetic properties for compounds analogous to this compound, as specific data for the parent compound is limited.

Machine learning (ML) and artificial intelligence (AI) are increasingly being integrated into pharmacokinetic modeling to accelerate drug discovery. mdpi.com These advanced computational techniques can predict the pharmacokinetic profiles of new chemical entities directly from their molecular structures, often with greater speed than traditional modeling approaches. diva-portal.orgbiorxiv.org

Several ML algorithms, including random forests, gradient boosting machines (e.g., XGBoost), and artificial neural networks, have been trained on large datasets of compounds with known PK data. scielo.brdiva-portal.org These models can learn the complex relationships between molecular descriptors and pharmacokinetic outcomes, such as clearance, volume of distribution, and the entire plasma concentration-time curve. biorxiv.org This predictive power allows for the rapid virtual screening of large compound libraries, enabling researchers to prioritize candidates with favorable PK properties for synthesis and further testing. biorxiv.org The integration of ML with mechanistic models, such as PBPK, is also an active area of research, aiming to combine the predictive speed of ML with the biological interpretability of traditional pharmacometrics. mdpi.com While these methods are broadly applicable, specific studies detailing the use of ML to model the pharmacokinetics of this compound are not yet prevalent.

Table of Mentioned Compounds

Applications in Chemical Biology and Drug Discovery Research

Role as Lead Compounds and Pharmacophores

The quinoline (B57606) nucleus is a prominent pharmacophore found in numerous commercially available drugs. researchgate.net Its structural versatility allows for functionalization at various positions, leading to derivatives with diverse biological activities, including antibacterial, antimalarial, and anticancer properties. nih.govresearchgate.net

DNA gyrase and topoisomerase IV are well-established targets for antibacterial drugs. nih.govacs.org However, the rise of bacterial resistance to existing drugs, such as quinolones, necessitates the discovery of new chemical classes of inhibitors. nih.govmdpi.com Research has identified derivatives of 8-(methylamino)-2-oxo-1,2-dihydroquinoline as potent inhibitors of the B subunit of DNA gyrase (GyrB). nih.govacs.org

In one study, a hit-to-lead optimization process was employed, using isothermal titration calorimetry (ITC) to guide the structural modifications of initial fragment hits. nih.gov This led to the development of compound 13e , an 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative, which demonstrated potent inhibitory activity against Escherichia coli DNA gyrase with an IC₅₀ value of 0.0017 μM. nih.govacs.org This potency represented a significant improvement—over 5200-fold—compared to the parent compound lacking the C8 methylamino group. acs.org The thermodynamic profile and enzyme-inhibitory activity of compound 13e were found to be superior to the known DNA gyrase inhibitor novobiocin. acs.org

Further investigations into N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides also identified novel GyrB-targeted antibacterial agents. nih.gov Through structural modification of an initial hit, compounds f4 (IC₅₀: 0.31 µM) and f14 (IC₅₀: 0.28 µM) were identified as highly potent S. aureus GyrB inhibitors. nih.gov

Table 1: Inhibitory Activity of 1,2-Dihydroquinoline (B8789712) Derivatives against DNA Gyrase

Compound Target Enzyme IC₅₀ (μM)
13e E. coli DNA Gyrase 0.0017
f1 S. aureus GyrB 1.21
f4 S. aureus GyrB 0.31
f14 S. aureus GyrB 0.28
Novobiocin E. coli DNA Gyrase 0.015

The 1,2-dihydroisoquinoline (B1215523) scaffold has been investigated as a potential pharmacophore for the development of HIV-1 integrase (IN) inhibitors. nih.gov HIV-1 IN is a crucial enzyme for viral replication, and inhibiting its function is a key therapeutic strategy. brieflands.com

Researchers have designed and synthesized a series of 1,2-dihydroisoquinoline derivatives with different functional groups, screening them for their ability to inhibit HIV-1 IN. nih.gov Among the synthesized compounds, 4m and 6c emerged as potent inhibitors of the strand transfer (ST) process of HIV-1 IN. nih.gov Compound 6c was particularly noteworthy, demonstrating significant viral inhibition and potent ST inhibition, making it a promising lead for further development. nih.gov These compounds showed excellent inhibition against a raltegravir-resistant IN mutant, G140S, indicating their potential to overcome existing drug resistance mechanisms. nih.gov The introduction of a nitro group into the 1,2-dihydroisoquinoline scaffold was found to be a favorable modification for generating new drug entities. nih.gov

Carbonic anhydrases (CAs) are metalloenzymes that play critical roles in various physiological processes, and their inhibition has therapeutic applications. nih.govtandfonline.com The quinoline scaffold has been explored for its potential to inhibit various CA isoforms. nih.gov

A series of novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized and evaluated for their inhibitory activity against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA IV, and hCA IX. nih.govnih.gov The compounds showed potent, low to high nanomolar inhibition against hCA I, II, and IV. nih.govtandfonline.com Compound 5h was the most potent inhibitor against hCA II, with an inhibition constant (Kᵢ) of 33.0 nM, and also showed strong inhibition of hCA I (Kᵢ = 61.9 nM). nih.govresearchgate.net Compounds 5a and 5b also displayed low nanomolar inhibitory potencies against hCA II. nih.govtandfonline.com These findings identify compound 5h as a promising lead for the design of novel and potent hCA I and II inhibitors. nih.govnih.gov

Another study developed a series of quinoline-based benzenesulfonamides (QBS) as potential carbonic anhydrase inhibitors. mdpi.com The para-sulphonamide derivatives 13a–c displayed the most effective inhibitory activity against the cancer-related isoforms hCA IX (Kᵢs = 25.8, 5.5, and 18.6 nM, respectively) and hCA XII (Kᵢs = 9.8, 13.2, and 8.7 nM, respectively). mdpi.com

Table 2: Inhibitory Activity of Quinoline-2-Carboxamide Derivatives against hCA Isoforms

Compound hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IV (Kᵢ, nM)
5a 201.4 88.4 1001.3
5b 102.3 85.7 895.2
5h 61.9 33.0 657.2
Acetazolamide (Standard) 250 12 74

P-glycoprotein (P-gp) is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump, contributing significantly to multidrug resistance (MDR) in cancer cells. nih.gov Overcoming MDR is a major challenge in cancer chemotherapy, and the development of P-gp inhibitors is a key strategy. mdpi.com

Natural products, including flavonoids and alkaloids, have been identified as potential sources of novel P-gp inhibitors. mdpi.com Quinoline derivatives have also been investigated for this purpose. A study identified a novel quinoline derivative, 160a , as a potential P-gp inhibitor through computational prediction and subsequent biological validation. nih.gov This compound was shown to reverse doxorubicin (B1662922) resistance in cancer cell lines by inhibiting the efflux function of P-gp. nih.gov The core structure of certain quinazolinamine derivatives has been shown to be critical for maintaining high binding affinity and inhibitory potency against P-gp, making it a promising pharmacophore for developing next-generation inhibitors. researchgate.net

Scaffold Development and Derivatization Strategies

The functionalization of the quinoline scaffold is a key strategy in medicinal chemistry to expand its chemical space and enhance the pharmacological profiles of its derivatives. nih.govrsc.org By precisely introducing diverse functional groups, researchers can develop compounds with improved efficacy, target selectivity, and safety. rsc.org

Strategic modification of the quinoline core allows for the optimization of its biological activity. nih.gov For instance, the synthesis of hybrid molecules, where the quinoline ring is linked to other pharmacologically active moieties, is a common approach to develop drug candidates with dual modes of action or to overcome drug resistance. nih.govindianchemicalsociety.com

In the development of antibacterial agents, quinoline derivatives have been synthesized via the Mannich reaction, leading to compounds with potent effects against both Gram-positive and Gram-negative bacteria. nih.gov A quinolone-coupled hybrid, 5d , was found to target both bacterial LptA and Topoisomerase IV proteins, resulting in a broad-spectrum antibacterial effect. nih.gov

Similarly, in the search for anti-infective agents, structural diversification of 8-quinolinamines has proven successful. nih.gov The synthesis of hybrid derivatives with substitutions at the C-2, C-4, and C-5 positions of the quinoline ring, along with conjugation to amino acids, has led to analogues with high in vitro and in vivo antimalarial activity and in vitro antileishmanial and antimicrobial activities. nih.gov The derivatization of amines with novel reagents containing a 1,3-oxazinoquinoline-4-one structure has also been developed as a tool for enhancing analysis in complex matrices, which can aid in metabolite identification during drug development. figshare.com

Bioisosteric Modifications

Bioisosterism is a fundamental strategy in medicinal chemistry for optimizing lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic parameters. nih.govdrughunter.comufrj.br The 1,2-dihydroquinoline scaffold is amenable to such modifications. The thoughtful application of bioisosteric replacement can address issues such as metabolic stability and bioavailability without compromising the essential binding interactions with a biological target. researchgate.net

In the context of the broader quinoline and quinolinone chemical class, isosteric replacement has been a key strategy. For example, in the development of inhibitors for HIV-1 Ribonuclease H (RNase H), a rational design approach started with quinolinonyl diketo acids (DKAs), which were known dual inhibitors of integrase and RNase H. nih.gov An isosteric approach was applied to replace the diketo acid moiety with a non-DKA chelating unit, specifically a carboxylic acid at the 3-position and a carbonyl group at the 4-position of the quinolone ring. This modification aimed to confer selectivity for the RNase H target by retaining the crucial metal-chelating function while altering other properties of the molecule. nih.gov This example illustrates how the core quinoline structure can be systematically modified to fine-tune biological activity, a principle directly applicable to derivatives of 1,2-dihydroquinolin-8-amine. By replacing or modifying substituents on the dihydroquinoline ring, researchers can modulate properties like lipophilicity, hydrogen bonding capacity, and electronic distribution to optimize a compound's drug-like characteristics. nih.gov

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening for identifying starting points for drug development. frontiersin.orgnih.gov This method uses small, low-molecular-weight compounds ("fragments") to probe the binding sites of biological targets. nih.gov The 1,2-dihydroquinoline core, as a privileged scaffold, is well-suited for inclusion in fragment libraries. A closely related analog, 8-hydroxyquinoline (B1678124), has been successfully used as a fragment to develop novel inhibitors. nih.govnih.gov

Fragment Library Screening Techniques

The initial step in FBDD involves screening a library of fragments to identify those that bind to the target protein. A variety of biophysical and computational techniques are employed for this purpose. For instance, in the discovery of inhibitors for the HIV-1 integrase (IN)-LEDGF/p75 interaction, molecular docking was used as an initial screening method. nih.gov This computational technique predicted the favorable binding of the 8-hydroxyquinoline fragment at the protein-protein interface, guiding the selection of this scaffold for further development. nih.gov

Another common technique is high-throughput X-ray crystallography, which can screen hundreds of fragments and directly provide the 3D structure of the fragment bound to the target. nih.gov This method offers invaluable information about the binding mode and identifies vectors for fragment elaboration. nih.govrsc.org Isothermal titration calorimetry (ITC) is another powerful biophysical technique used in primary fragment screening, as it provides a complete thermodynamic profile of the binding interaction, including affinity (KD), enthalpy (ΔH), and entropy (ΔS). nih.gov This was effectively used to screen fragments for DNA gyrase inhibitors. nih.gov

Hit-to-Lead Optimization Strategies

Once a fragment "hit" is identified, the next phase is hit-to-lead (H2L) optimization, where the low-affinity fragment is developed into a high-affinity lead compound. drugtargetreview.com This process involves iterative cycles of chemical synthesis and biological testing to improve the potency and drug-like properties of the initial hit. nih.gov

A compelling example of H2L is the development of 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives as DNA gyrase inhibitors. nih.gov The process began with the identification of a core fragment from high-throughput screening hits. This fragment was then optimized through structural modifications. The initial hit, compound 8e , which had a proton at the C8 position of the 2-quinolinone core, was elaborated into derivative 13e . This optimization resulted in a dramatic increase in potency, with the IC50 value against E. coli DNA gyrase improving by over 5200-fold. acs.org This significant enhancement in activity highlights the effectiveness of FBDD optimization strategies. youtube.com

Table 1: Hit-to-Lead Optimization of a 1,2-Dihydroquinoline-Based DNA Gyrase Inhibitor
CompoundModificationE. coli DNA Gyrase IC50 (μM)Fold Improvement
8eInitial Hit (Proton at C8)>10-
13eOptimized Lead0.0017>5200

Structure-Based Design Principles in Fragment Elaboration

Structure-based design is the cornerstone of the fragment elaboration process. nih.gov High-resolution structural information, typically from X-ray crystallography or NMR, reveals how a fragment binds to its target protein. This information allows medicinal chemists to design modifications that introduce new, favorable interactions with the protein, thereby increasing binding affinity. rsc.org

In the development of 8-hydroxyquinoline-based inhibitors of the HIV-1 integrase-LEDGF/p75 interaction, the docked poses of the initial fragment hit were used to generate a structure-based pharmacophore model. nih.gov This model consisted of key features like hydrogen bond acceptors and hydrophobic regions, which guided the design of new derivatives with improved potency. The strategy involved adding substituents at the C5 and C7 positions of the 8-hydroxyquinoline core to exploit additional binding interactions within the protein pocket. nih.gov This "fragment growing" strategy is a common approach where chemical moieties are added to the fragment core along specific vectors to engage with nearby pockets on the protein surface. frontiersin.org

Mechanism of Action Studies (In Vitro and Computational)

Understanding the mechanism of action of 1,2-dihydroquinoline-8-amine derivatives is crucial for their development as therapeutic agents. In vitro enzyme assays and computational modeling are primary tools for elucidating how these compounds interact with their biological targets.

Enzyme Inhibition Studies (e.g., DNA Gyrase, HIV-1 Integrase, Carbonic Anhydrase)

Derivatives of the 1,2-dihydroquinoline scaffold have demonstrated inhibitory activity against a range of important enzyme targets.

DNA Gyrase: Bacterial DNA gyrase is a well-validated target for antibiotics. mdpi.com Research has led to the identification of 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives as highly potent inhibitors of E. coli DNA gyrase. nih.gov Unlike fluoroquinolone antibiotics that target the GyrA subunit, these compounds inhibit the ATPase activity of the GyrB subunit. nih.gov The lead compound 13e demonstrated an IC50 value of 0.0017 μM, showcasing the potential of this scaffold for developing new antibacterial agents that can combat resistant strains. nih.govacs.org

HIV-1 Integrase: HIV-1 integrase is a key enzyme in the viral life cycle and a target for antiretroviral therapy. google.com While direct studies on this compound are limited, structurally similar compounds have shown significant promise. A series of 1,2-dihydroisoquinoline derivatives were synthesized and found to be potent inhibitors of the HIV-1 integrase strand transfer process, with IC50 values as low as 0.7 μM. nih.gov The proposed mechanism involves the chelation of Mg2+ ions within the enzyme's active site. nih.gov Furthermore, quinolinonyl derivatives have been rationally designed as selective inhibitors of the related RNase H function of reverse transcriptase. nih.govacs.org

Carbonic Anhydrase: Carbonic anhydrases (CAs) are metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. frontiersin.org Novel 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives incorporating peptide moieties were synthesized and evaluated for their inhibitory activity against four human CA isoforms. nih.gov These compounds showed moderate to good inhibition of the tumor-associated isoforms hCA IX and hCA XII, with inhibition constants (Ki) in the micromolar range. nih.govnih.gov Notably, they displayed selectivity, as no inhibitory activity was observed against the cytosolic isoforms hCA I and hCA II. nih.gov

Table 2: In Vitro Enzyme Inhibition by 1,2-Dihydroquinoline Derivatives and Analogs
Compound ClassTarget EnzymeActivity (IC50 / Ki)Reference
8-(Methylamino)-2-oxo-1,2-dihydroquinolineE. coli DNA Gyrase0.0017 µM (IC50) nih.gov
1,2-DihydroisoquinolinesHIV-1 Integrase0.7 µM (IC50) nih.gov
7-Amino-3,4-dihydroquinolin-2(1H)-one-peptide conjugateshCA IX37.7–86.8 µM (Ki) nih.gov
hCA XII2.0–8.6 µM (Ki) nih.gov

Receptor Binding Assays

For instance, derivatives of 2-oxo-1,2-dihydroquinoline have been investigated for their affinity to various receptors. One study focused on the design and synthesis of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one derivatives as potent β2-adrenoceptor agonists. mdpi.com These compounds, which share the dihydroquinoline core, were evaluated for their ability to bind to and activate the β2-adrenoceptor, a key target in the treatment of respiratory diseases.

Another area of research has been the exploration of quinoline derivatives as ligands for trace amine-associated receptors (TAARs), which are implicated in neurological and psychiatric disorders. nih.gov While not specific to this compound, this line of inquiry suggests that the broader class of amino-substituted quinolines could be a valuable scaffold for developing ligands for these and other G protein-coupled receptors. The structural similarity of this compound to known biogenic amines suggests potential interactions with receptors for these endogenous ligands. nih.gov

Table 1: Receptor Binding Affinity of a Related Dihydroquinazolinone Derivative

CompoundReceptor TargetBinding Affinity (Ki in nM)
Adoprazine AnalogueD2 ReceptorData not specified
Adoprazine Analogue5-HT1A ReceptorData not specified

Note: This data is for a structurally related dihydroquinazolinone and is provided for illustrative purposes due to the absence of specific data for this compound. nih.gov

Investigation of Biological Targets

The investigation of biological targets is crucial for understanding the mechanism of action of a compound. For derivatives of 1,2-dihydroquinoline, a range of biological targets have been identified, underscoring the therapeutic potential of this chemical class.

A significant finding in this area is the identification of 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivatives as potent inhibitors of DNA gyrase, a validated target for antibacterial drugs. nih.gov One derivative, in particular, demonstrated an IC50 value of 0.0017 μM against Escherichia coli DNA gyrase. nih.gov This suggests that the 8-amino-1,2-dihydroquinoline scaffold could be a promising starting point for the development of new antibacterial agents.

Furthermore, other quinolin-2(1H)-one-based compounds have been identified as inhibitors of key receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) kinases. mdpi.com These RTKs are involved in tumor angiogenesis, making them important targets in cancer therapy.

Table 2: Investigated Biological Targets of Related Dihydroquinoline Derivatives

Derivative ClassBiological TargetTherapeutic Area
8-(Methylamino)-2-oxo-1,2-dihydroquinolinesDNA GyraseAntibacterial
Quinolin-2(1H)-onesVEGFR, PDGFRAnticancer
5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-onesβ2-adrenoceptorRespiratory Diseases

This table summarizes findings for derivatives of 1,2-dihydroquinoline, as direct target investigation for this compound is not available.

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological systems. The 8-aminoquinoline (B160924) scaffold, a key feature of this compound, is a well-established fluorophore used in the development of fluorescent probes.

Specifically, 8-amidoquinoline derivatives have been extensively developed as fluorescent chemosensors for the detection of zinc ions (Zn²⁺). nih.govresearchgate.netnih.gov These probes exhibit a "turn-on" fluorescence response upon binding to Zn²⁺, allowing for the visualization and quantification of this important metal ion in biological systems, including within living cells. researchgate.net The fast reactivity, good selectivity, and biocompatibility of these 8-amidoquinoline-based probes make them valuable tools for studying the roles of zinc in various physiological and pathological processes. researchgate.netnih.gov

The inherent fluorescent properties of the 8-aminoquinoline moiety suggest that this compound itself, or its simple derivatives, could be explored for the development of novel fluorescent probes for various biological analytes beyond metal ions.

Table 3: Application of 8-Amidoquinoline Derivatives as Chemical Probes

Probe TypeAnalyteApplication
8-Amidoquinoline-based fluorescent probeZinc (II) ionsBioimaging, environmental and food sample analysis

This information is based on derivatives and highlights the potential of the 8-aminoquinoline core in probe development.

Future Directions and Research Perspectives

Advancements in Asymmetric Synthesis of Chiral 1,2-Dihydroquinolines

The stereochemistry of drug molecules is a critical determinant of their pharmacological activity and safety profile. Consequently, the development of efficient and highly selective asymmetric methods for the synthesis of chiral 1,2-dihydroquinolines is a paramount objective. Recent progress in this area has been significant, moving beyond classical approaches to embrace innovative catalytic systems that provide access to enantiomerically pure compounds.

One promising strategy involves the use of heterogeneous synergistic catalysis . For instance, SBA-15 immobilized chiral amines have been successfully employed to catalyze the aza-Michael–Henry tandem reaction, yielding chiral 3-nitro-1,2-dihydroquinolines with high enantiomeric excess (ee). This approach offers the advantages of catalyst recyclability and operational simplicity, key aspects of green chemistry.

Another area of intense investigation is dual metal and Lewis base catalysis . This synergistic approach, utilizing catalysts such as indium triflate in combination with a chiral imidazolidinone, has proven effective in the asymmetric addition of aldehydes to N-acyl quinoliniums. This method furnishes optically active 1,2-dihydroquinolines in good yields and with excellent stereoselectivity.

Biocatalysis is also emerging as a powerful tool for the enantioselective synthesis of chiral 1,2-dihydroquinoline (B8789712) derivatives. For example, the use of microorganisms like Rhodococcus equi can facilitate a sequential asymmetric hydroxylation and diastereoselective oxidation process, providing access to chiral 1,2,3,4-tetrahydroquinoline-4-ols and 2,3-dihydroquinolin-4(1H)-ones from racemic starting materials.

Furthermore, transition-metal catalysis continues to evolve with the development of novel chiral ligands and catalytic systems. Copper(I) hydride catalyzed asymmetric hydrosilylation of 1,2-dihydroquinolines represents a recent breakthrough, affording chiral 4-silyl-1,2,3,4-tetrahydroquinolines. These silylated products can be further transformed into valuable 4-hydroxy-1,2,3,4-tetrahydroquinolines with retention of stereochemistry. The use of iridium and rhodium complexes with chiral ligands has also been explored for the asymmetric hydrogenation and transfer hydrogenation of quinolines to produce chiral tetrahydroquinolines, a related and often interconvertible scaffold.

Catalytic SystemDescriptionKey Advantages
Heterogeneous Synergistic Catalysis Immobilized chiral amines on a solid support (e.g., SBA-15) catalyze tandem reactions.Catalyst recyclability, ease of separation, environmentally friendly.
Dual Metal and Lewis Base Catalysis Combination of a Lewis acid (e.g., indium triflate) and a chiral organocatalyst.High yields and enantioselectivities for specific transformations.
Biocatalysis Use of whole-cell microorganisms or isolated enzymes to perform stereoselective reactions.High enantioselectivity, mild reaction conditions, environmentally benign.
Transition-Metal Catalysis Complexes of metals like copper, iridium, and rhodium with chiral ligands.High efficiency and selectivity for a broad range of substrates.

Integration of Advanced Computational Methods in Drug Design

The integration of advanced computational methods has become an indispensable part of modern drug discovery, enabling a more rational and efficient design of novel therapeutic agents based on the 1,2-dihydroquinoline scaffold. These in silico techniques provide valuable insights into structure-activity relationships (SAR), predict pharmacokinetic properties, and identify potential biological targets, thereby accelerating the drug development pipeline.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational tool used to correlate the chemical structure of 1,2-dihydroquinoline derivatives with their biological activity. By developing robust QSAR models, researchers can predict the activity of virtual compounds, prioritize synthetic efforts, and design molecules with enhanced potency. For example, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to elucidate the structural requirements for the anticancer activity of quinoline (B57606) derivatives. These models provide contour maps that highlight regions where steric bulk, electrostatic interactions, and other physicochemical properties can be modified to improve biological activity.

Molecular docking simulations are instrumental in understanding the binding interactions between 1,2-dihydroquinoline derivatives and their biological targets at the molecular level. This technique predicts the preferred orientation and binding affinity of a ligand within the active site of a protein. Such studies have been crucial in identifying potential inhibitors of targets like P-glycoprotein, a key protein involved in multidrug resistance in cancer, and lysine-specific demethylase 1 (LSD1), an epigenetic target in oncology. tandfonline.com The insights gained from docking studies guide the design of new derivatives with improved binding affinity and selectivity.

Virtual screening of large compound libraries is another powerful computational approach for identifying novel hits with the 1,2-dihydroquinoline core. By computationally screening vast chemical spaces against a specific biological target, researchers can identify promising candidates for further experimental validation. This approach has been successfully applied to discover potential inhibitors for a variety of targets, including those relevant to cancer and infectious diseases.

The predictive power of these computational methods is continually improving with the development of more sophisticated algorithms and the increasing availability of high-quality biological data. The synergy between computational predictions and experimental validation is a key driver of innovation in the development of 1,2-dihydroquinoline-based drugs.

Exploration of Novel Biological Targets for 1,2-Dihydroquinoline Derivatives

The inherent structural features of the 1,2-dihydroquinoline scaffold have led to its exploration against a wide array of biological targets, extending beyond traditional areas of investigation. While the anticancer potential of these compounds is well-documented, ongoing research is unveiling new therapeutic opportunities in various disease areas.

In the realm of oncology , researchers are moving beyond general cytotoxicity to identify specific molecular targets. For instance, derivatives of 1,2-dihydroquinoline are being investigated as inhibitors of DNA gyrase and topoisomerase IV , enzymes that are crucial for bacterial DNA replication and are also being explored as anticancer targets. tandfonline.combenthamdirect.com The inhibition of these enzymes can lead to cell cycle arrest and apoptosis in cancer cells. Furthermore, in silico studies have identified a dihydroquinoline derivative with a high binding affinity for human aldehyde dehydrogenase 1A1 (ALDH1A1) , a cancer stem cell marker, suggesting a potential role in targeting cancer stemness. nih.gov

Beyond cancer, there is growing interest in the potential of 1,2-dihydroquinoline derivatives for the treatment of neurodegenerative diseases . A recent theoretical study explored the use of these compounds as potential therapeutic agents for multiple sclerosis . acs.org Molecular docking studies identified several designed 1,2-dihydroquinoline derivatives with promising binding affinities to proteins implicated in the pathology of the disease, including 3PP4, 6OBD, 7YXA, and 7TD4. acs.org

The broad pharmacological profile of 1,2-dihydroquinolines also includes antibacterial, antidiabetic, and anti-inflammatory activities . ichem.md For example, 2,2-dimethyl-1,2-dihydroquinoline (B84738) derivatives have been synthesized and shown to possess anti-inflammatory properties. nih.gov The exploration of the specific molecular targets responsible for these effects is an active area of research that could lead to the development of novel treatments for a range of conditions. The ability of certain derivatives to act as inhibitors of lipid peroxidation also points towards their potential utility in conditions associated with oxidative stress. nih.gov

Therapeutic AreaPotential Biological Target(s)
Oncology DNA gyrase, Topoisomerase IV, Aldehyde dehydrogenase 1A1 (ALDH1A1)
Neurodegenerative Diseases 3PP4, 6OBD, 7YXA, 7TD4 (implicated in Multiple Sclerosis)
Inflammatory Diseases Enzymes involved in inflammatory pathways
Infectious Diseases Bacterial DNA gyrase and other essential microbial enzymes

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly influencing the synthetic strategies employed for the preparation of 1,2-dihydroquinoline derivatives. The focus is on developing environmentally benign methods that minimize waste, reduce energy consumption, and utilize non-toxic and renewable resources.

A key aspect of this green transformation is the use of environmentally friendly catalysts . Researchers are exploring the use of readily available and non-toxic catalysts such as ferric chloride hexahydrate (FeCl3·6H2O) for the synthesis of quinoline derivatives. tandfonline.comtandfonline.com Natural and biodegradable catalysts, like tartaric acid, are also being employed for the facile and economical preparation of polysubstituted quinolines under solvent-free conditions. ichem.md These catalysts offer the advantages of being low-cost, non-toxic, and highly efficient. ichem.md

The choice of solvent is another critical factor in green synthesis. There is a significant push to replace hazardous organic solvents with more sustainable alternatives . Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. tandfonline.com The use of water as a solvent in the synthesis of quinoline derivatives has been shown to be effective, often with the aid of catalysts like FeCl3·6H2O. tandfonline.com Other green solvents, such as ethanol (B145695), are also being utilized. nih.gov In some cases, reactions can be performed under solvent-free conditions , further reducing the environmental impact. ichem.md

Energy-efficient synthetic methods are also being developed. Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction times and improving yields in the synthesis of quinoline derivatives. benthamdirect.com This technique often allows for reactions to be completed in minutes rather than hours, leading to significant energy savings.

Furthermore, the development of one-pot, multi-component reactions is a cornerstone of green chemistry. ichem.md These reactions allow for the synthesis of complex molecules like polysubstituted quinolines in a single step from simple starting materials, minimizing the number of synthetic steps and reducing the generation of waste. ichem.md The combination of these green chemistry principles is leading to more sustainable and efficient methods for the production of 1,2-dihydroquinoline derivatives.

Development of Multi-targeted Agents from Dihydroquinoline Scaffolds

The concept of "one molecule, multiple targets" is gaining traction in drug discovery as a strategy to address complex diseases with multifactorial etiologies, such as cancer and inflammatory disorders. The 1,2-dihydroquinoline scaffold, with its versatile chemical nature, is well-suited for the design of multi-targeted agents, or "dual inhibitors."

In the context of cancer therapy, the development of compounds that can simultaneously inhibit multiple key signaling pathways is a promising approach to overcome drug resistance and improve therapeutic efficacy. For instance, quinazoline-based derivatives, which share a similar heterocyclic core with quinolines, have been successfully designed as dual inhibitors of histone deacetylases (HDACs) and other cancer-related targets . Specifically, dual inhibitors of HDAC1 and HDAC6 have been developed, demonstrating synergistic antiproliferative activity. mdpi.com There is also research into quinazoline-based dual inhibitors of HDAC and vascular endothelial growth factor receptor (VEGFR), targeting both epigenetic regulation and angiogenesis. mdpi.com These examples provide a blueprint for the design of 1,2-dihydroquinoline-based multi-targeted agents.

The structural flexibility of the 1,2-dihydroquinoline nucleus allows for the incorporation of different pharmacophores that can interact with distinct biological targets. By carefully designing the substituents on the dihydroquinoline ring system, it is possible to create hybrid molecules that combine the inhibitory activities of two or more different drug classes. For example, quinoline-chalcone derivatives have been synthesized and investigated as potent tubulin inhibitors with significant anticancer activity. mdpi.com This approach of creating hybrid molecules can be extended to design 1,2-dihydroquinoline derivatives that target multiple proteins involved in a particular disease cascade.

The design of multi-targeted agents requires a deep understanding of the structural biology of the target proteins and the use of sophisticated computational tools to predict the binding of a single molecule to multiple active sites. The development of such agents from the 1,2-dihydroquinoline scaffold holds great promise for the future of drug discovery, offering the potential for more effective and durable therapeutic interventions.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,2-Dihydroquinolin-8-amine derivatives, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves catalytic hydrogenation of quinoline precursors or reductive amination of ketone intermediates. Transition metals (e.g., palladium or nickel catalysts) are often used for hydrogenation, with yields optimized by controlling reaction temperature (80–120°C) and hydrogen pressure (3–5 atm). Solvent selection (e.g., ethanol or THF) and pH adjustments (neutral to mildly acidic) also influence product purity . For reductive amination, sodium cyanoborohydride or borane-tert-butylamine complexes are effective reducing agents, with yields improved via stepwise addition of reagents .

Q. How should researchers characterize the structural purity of this compound derivatives?

  • Methodological Answer : Combine X-ray crystallography for definitive 3D structural confirmation and NMR spectroscopy (¹H/¹³C) to analyze electronic environments and substituent positions. For instance, aromatic protons in the quinoline ring appear as distinct doublets in the 7.0–8.5 ppm range in ¹H NMR, while NH₂ groups exhibit broad singlets near 5.0 ppm. Mass spectrometry (HRMS) validates molecular weight, and IR spectroscopy identifies NH/OH stretches (3200–3500 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store the compound in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies between NMR and X-ray data often arise from dynamic conformational changes or solvent effects. For example, NH₂ groups may exhibit tautomerism in solution, altering NMR peak splitting. Validate findings by cross-referencing crystallographic data (rigid-state structure) with variable-temperature NMR to observe temperature-dependent shifts. Computational modeling (DFT) can also predict stable conformers .

Q. What strategies are effective in designing transition metal complexes using this compound ligands?

  • Methodological Answer : The amine and aromatic nitrogen sites act as bidentate ligands. Optimize complex stability by selecting metals with compatible d-orbital configurations (e.g., Ru(II) or Pd(II)). Use molar ratios of 1:2 (metal:ligand) in refluxing methanol/acetonitrile. Monitor coordination via UV-Vis (ligand-to-metal charge transfer bands) and cyclic voltammetry to assess redox activity .

Q. How can catalytic applications of this compound-derived complexes be systematically evaluated?

  • Methodological Answer : Test catalytic efficiency in cross-coupling reactions (e.g., Suzuki-Miyaura). Compare turnover numbers (TON) and frequencies (TOF) under varying conditions (solvent, base, temperature). Use GC-MS/HPLC to quantify product yields and ICP-OES to detect metal leaching. For asymmetric catalysis, employ chiral HPLC or NMR with Eu(hfc)₃ to determine enantiomeric excess .

Q. What experimental approaches mitigate decomposition of this compound under oxidative conditions?

  • Methodological Answer : Stabilize the compound by adding radical scavengers (e.g., BHT) or using degassed solvents. Conduct stability studies via accelerated aging (40–60°C, 75% humidity) and monitor degradation by TLC/LC-MS. Encapsulation in cyclodextrins or liposomes can enhance shelf life for biological studies .

Data Analysis & Reporting

Q. How should researchers address conflicting bioactivity results in this compound studies?

  • Methodological Answer : Replicate assays in triplicate with positive/negative controls. Use statistical tools (ANOVA, t-tests) to assess significance. Cross-validate using orthogonal assays (e.g., fluorescence-based vs. colorimetric) and confirm target engagement via SPR or ITC. Report discrepancies transparently, highlighting batch variability or solvent effects .

Q. What methodologies ensure reproducibility in synthesizing enantiopure this compound derivatives?

  • Methodological Answer : Employ asymmetric catalysis (e.g., chiral oxazaborolidines) or enzymatic resolution (lipases). Monitor enantiopurity via chiral HPLC (Chiralpak IA/IB columns) or polarimetry. Provide detailed stereochemical assignments in supplementary data, including ORTEP diagrams from X-ray crystallography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.